Carboxy-PEG5-sulfonic acid
Overview
Description
Carboxy-PEG5-sulfonic acid is a compound that features a carboxylic acid group and a sulfonic acid group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Carboxy-PEG5-sulfonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a carboxylic acid and a sulfonic acid end group . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions . These interactions allow the compound to form a bridge between the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking the target protein to an E3 ubiquitin ligase, PROTACs enable the selective degradation of specific proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Biochemical Analysis
Cellular Effects
Carboxy-PEG5-sulfonic acid influences cellular processes by modifying the properties of conjugated biomolecules. It enhances the solubility and stability of proteins, peptides, and other bioactive molecules, thereby improving their bioavailability and efficacy . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the targeted delivery of therapeutic agents and diagnostic probes . Its hydrophilic nature ensures minimal disruption to cellular membranes, making it an ideal candidate for various biomedical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and temperature, and it should be stored in a low-temperature, dry condition away from light to maintain its stability . Over time, the compound may degrade, leading to changes in its efficacy and bioavailability. Long-term studies have shown that this compound can maintain its stability and functionality for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including potential disruption of cellular membranes and interference with normal cellular processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The carboxylic acid and sulfonic acid groups of this compound can participate in enzymatic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and bioavailability of conjugated biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through targeting signals encoded in its structure . These signals ensure that this compound reaches its intended site of action, enhancing its efficacy and minimizing off-target effects. Post-translational modifications can further influence the compound’s localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxy-PEG5-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a carboxylic acid group. This can be achieved by reacting PEG with succinic anhydride in the presence of a catalyst.
Sulfonation: The functionalized PEG is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. This step introduces the sulfonic acid group into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Carboxy-PEG5-sulfonic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Amide Coupling: The carboxylic acid group can also react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amides.
Halogenation and Replacement: The sulfonic acid group can undergo halogenation and replacement reactions, allowing for further functionalization of the molecule .
Common Reagents and Conditions
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amide Coupling: Coupling agents like EDC or HATU.
Halogenation: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Esters: Formed from the reaction of the carboxylic acid group with alcohols.
Amides: Formed from the reaction of the carboxylic acid group with primary amines.
Halogenated Compounds: Formed from the reaction of the sulfonic acid group with halogenating agents .
Scientific Research Applications
Carboxy-PEG5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of new materials.
Biology: Employed in bio-conjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Industry: Applied in the production of specialty chemicals and in the formulation of advanced materials .
Comparison with Similar Compounds
Carboxy-PEG5-sulfonic acid can be compared with other PEG-based linkers and sulfonic acid-containing compounds. Similar compounds include:
Carboxy-PEG4-sulfonic acid: Similar structure but with a shorter PEG chain.
Carboxy-PEG6-sulfonic acid: Similar structure but with a longer PEG chain.
Sulfo-NHS-PEG5: Contains a sulfo-NHS ester group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific PEG chain length and the presence of both carboxylic acid and sulfonic acid groups, which provide distinct reactivity and solubility properties .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDKCHNWPCUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167331 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-38-8 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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